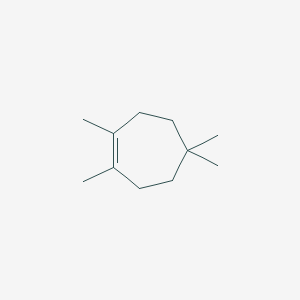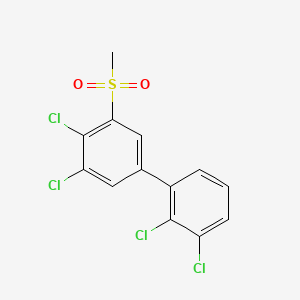
3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms They are known for their environmental persistence, bioaccumulation, and potential adverse health effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxylated derivatives.
Reduction: This can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.
Scientific Research Applications
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its metabolism and potential toxicity.
Medicine: Studies focus on its potential as a biomarker for exposure to PCBs and its role in disease mechanisms.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It can be metabolized by cytochrome P-450 enzymes to form hydroxylated and methylsulfonyl metabolites. These metabolites can bind to and activate or inhibit various molecular targets, leading to changes in cellular function and potentially toxic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with a similar structure but without the methylsulfonyl group.
2,3,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct chemical and biological properties.
Uniqueness
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is unique due to the presence of the methylsulfonyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance its persistence in the environment and its potential to bioaccumulate in living organisms.
Properties
CAS No. |
104085-96-3 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2-dichloro-5-(2,3-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(5-10(15)13(11)17)8-3-2-4-9(14)12(8)16/h2-6H,1H3 |
InChI Key |
KUVAXBNZGWQBGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


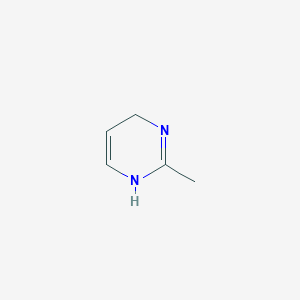
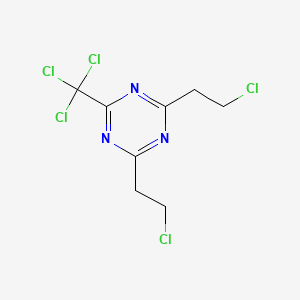
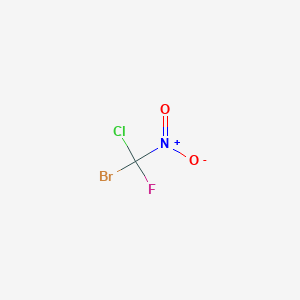
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
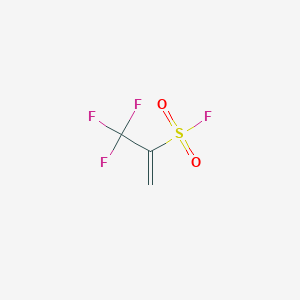
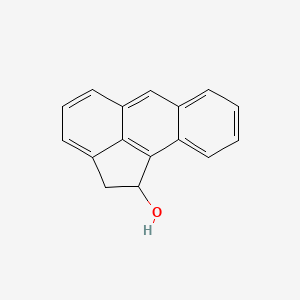
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)

![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

